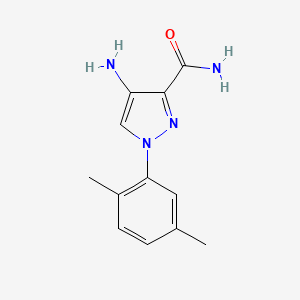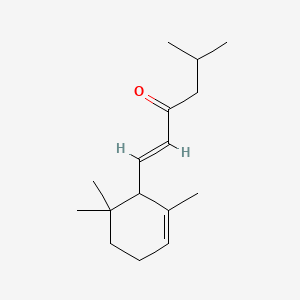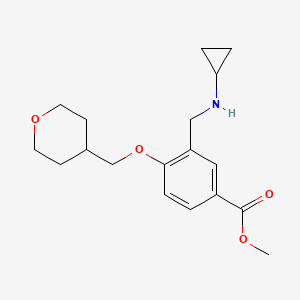
3-(Methylsulfanyl)azetidine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfanyl)azetidine hydroiodide is a chemical compound with the molecular formula C4H10INS and a molecular weight of 231.10 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics . The presence of a methylsulfanyl group further enhances the compound’s chemical properties, making it a valuable entity in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 3-(Methylsulfanyl)azetidine hydroiodide typically involves the reaction of azetidine with methylsulfanyl and hydroiodic acid. One common synthetic route includes the use of potassium carbonate as a base in a solvent system of acetonitrile and methanol at elevated temperatures . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for research and application purposes.
Analyse Chemischer Reaktionen
3-(Methylsulfanyl)azetidine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfur-iodine bond.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce simpler azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfanyl)azetidine hydroiodide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfanyl)azetidine hydroiodide involves its interaction with molecular targets through its azetidine ring and methylsulfanyl group. The ring strain of the azetidine moiety facilitates its binding to enzymes and receptors, potentially inhibiting or modulating their activity . The methylsulfanyl group can participate in redox reactions, further influencing the compound’s biological activity. Specific pathways and targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Vergleich Mit ähnlichen Verbindungen
3-(Methylsulfanyl)azetidine hydroiodide can be compared to other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: Known for its role in protein synthesis and as a proline analogue.
N-Sulfonylazetidines: Used in various synthetic applications due to their stability and reactivity.
The uniqueness of this compound lies in its combination of the azetidine ring with a methylsulfanyl group, providing distinct chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C4H10INS |
|---|---|
Molekulargewicht |
231.10 g/mol |
IUPAC-Name |
3-methylsulfanylazetidine;hydroiodide |
InChI |
InChI=1S/C4H9NS.HI/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H |
InChI-Schlüssel |
KPIOSPSBUJLZDO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1CNC1.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide](/img/structure/B12071290.png)



![(2S)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde](/img/structure/B12071298.png)
![7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12071321.png)




![[5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12071353.png)

![N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12071361.png)
